molecular formula C25H24N4O4S B11075164 3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

Cat. No.: B11075164
M. Wt: 476.5 g/mol
InChI Key: FXSIPIBKXVOZHF-UHFFFAOYSA-N
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Description

3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid is a complex organic compound with a unique structure that combines a pyrimidine ring, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the sulfamoyl group, and finally the attachment of the benzoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.

This detailed article provides a comprehensive overview of This compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

3-[5-(pyrimidin-2-ylsulfamoyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid

InChI

InChI=1S/C25H24N4O4S/c30-24(31)17-4-1-3-16(12-17)23-22-15-6-5-14(11-15)21(22)19-13-18(7-8-20(19)28-23)34(32,33)29-25-26-9-2-10-27-25/h1-4,7-10,12-15,21-23,28H,5-6,11H2,(H,30,31)(H,26,27,29)

InChI Key

FXSIPIBKXVOZHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)S(=O)(=O)NC5=NC=CC=N5)NC3C6=CC(=CC=C6)C(=O)O

Origin of Product

United States

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